molecular formula C22H23FN4O3 B2978314 5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775526-12-9

5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2978314
CAS RN: 1775526-12-9
M. Wt: 410.449
InChI Key: ZNJHBGVEWCAYRL-UHFFFAOYSA-N
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Description

5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound , has shown potential in anticancer activity. Molecular docking and stability studies indicate that these compounds may inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy. Their ability to form stable hydrogen bonds within the EGFR binding pocket suggests a mechanism behind their anticancer properties (Karayel, 2021).

Antimicrobial Activities

A study on novel 1,2,4-triazole derivatives highlighted their antimicrobial potential. These compounds, synthesized from various primary amines, exhibited good to moderate activities against several microorganisms. Their structure-activity relationship underscores the significance of the triazole moiety and its substitutions for antimicrobial efficacy (Bektaş et al., 2007).

Neuropharmacological Investigations

Further research into derivatives of 1,2,4-triazol-3(2H)-one has demonstrated potential neuropharmacological applications, particularly as 5-HT2 antagonist activity. This activity suggests a role in the development of therapies for neurological and psychiatric disorders. The specific antagonism towards serotonin receptors could be beneficial in designing new treatments for depression, anxiety, and schizophrenia (Watanabe et al., 1992).

Anti-Alzheimer's Research

Compounds structurally related to the one have been investigated for their potential as anti-Alzheimer's agents. Their design, inspired by the lead compound donepezil, and subsequent pharmacological evaluations suggest promising applications in managing Alzheimer's disease. These studies aim at not only understanding the molecular basis of Alzheimer's but also at developing more effective and targeted treatments (Gupta et al., 2020).

Molecular Docking and Pharmacokinetics

Investigations into the binding interactions and pharmacokinetics of similar compounds, through spectroscopic characterization and molecular docking studies, provide insights into their potential biological applications. These studies are essential for understanding how these compounds interact with biological targets, which is crucial for drug development and the design of molecules with desired biological activities (Govindhan et al., 2017).

properties

IUPAC Name

3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-30-19-7-5-15(6-8-19)14-27-20(24-25-22(27)29)16-9-11-26(12-10-16)21(28)17-3-2-4-18(23)13-17/h2-8,13,16H,9-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHBGVEWCAYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.